

# Head-to-head comparison of small molecule VEGFR inhibitors

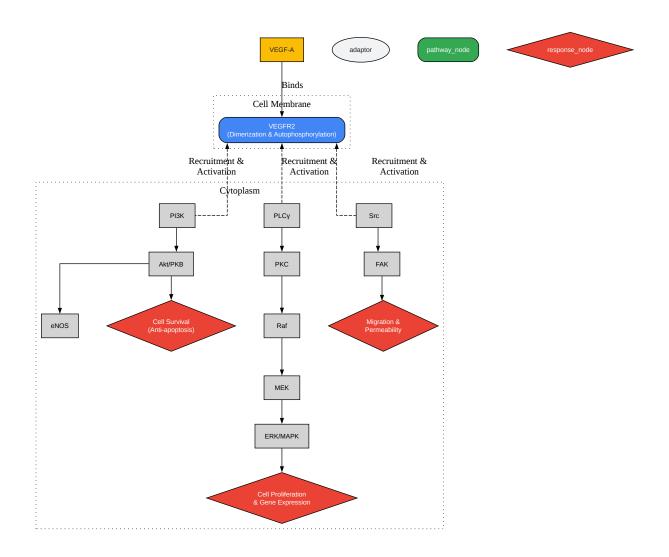
Author: BenchChem Technical Support Team. Date: December 2025

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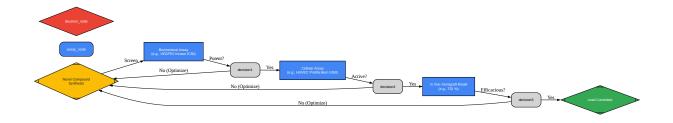
# The VEGFR Signaling Pathway

Upon binding of VEGF ligands (like VEGF-A), VEGFR2 dimerizes and undergoes autophosphorylation of specific tyrosine residues in its cytoplasmic domain. This activation initiates multiple downstream signaling cascades that collectively regulate endothelial cell proliferation, migration, survival, and permeability.[1][3] Key activated pathways include the PLCy-PKC-MAPK cascade, which promotes cell proliferation, and the PI3K-Akt pathway, which is crucial for cell survival.[1][4]









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